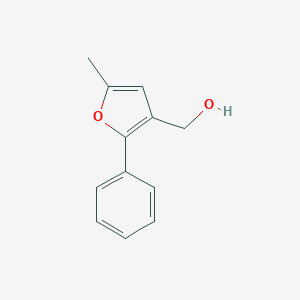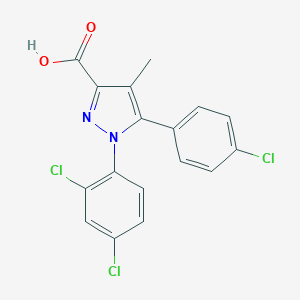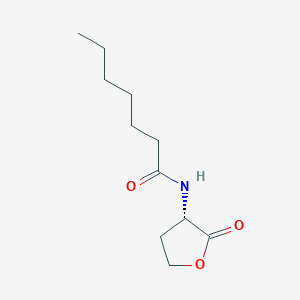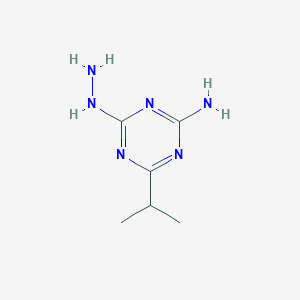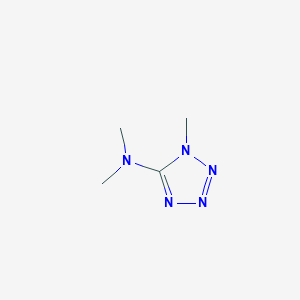
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) typically involves the reaction of nitriles with sodium azide in the presence of catalysts. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . This reaction can be carried out under mild conditions, often in aqueous environments, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis and heterogeneous catalysis are also employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming new tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Mechanism of Action
The mechanism of action of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . The compound’s high nitrogen content and stable structure allow it to interact with different biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural features.
5-substituted 1H-tetrazoles: These compounds share the tetrazole ring but have different substituents at the 5-position.
Uniqueness
1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and reactive compounds .
Properties
IUPAC Name |
N,N,1-trimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAFQARTWKYLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
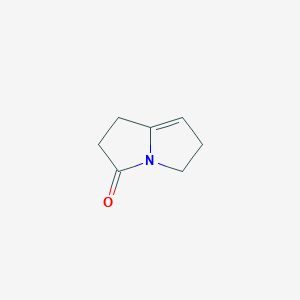
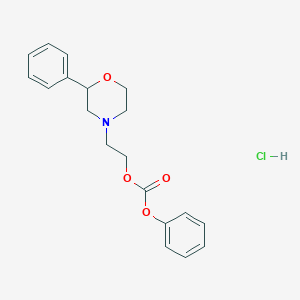
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
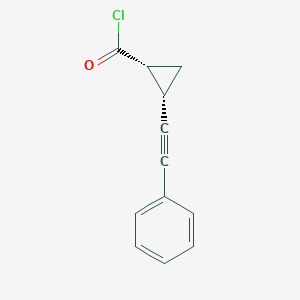
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)


![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

